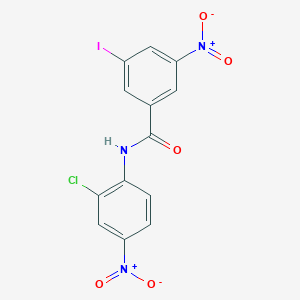
N-(2-chloro-4-nitrophenyl)-3-iodo-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-nitrophenyl)-3-iodo-5-nitrobenzamide is a complex organic compound that features a benzamide core substituted with chloro, nitro, and iodo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-3-iodo-5-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloroaniline to form 2-chloro-4-nitroaniline. This intermediate is then subjected to iodination to introduce the iodine atom at the desired position. The final step involves the formation of the benzamide by reacting the iodinated intermediate with 3-iodo-5-nitrobenzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.
化学反応の分析
Types of Reactions
N-(2-chloro-4-nitrophenyl)-3-iodo-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in an appropriate solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-(2-chloro-4-nitrophenyl)-3-iodo-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(2-chloro-4-nitrophenyl)-3-iodo-5-nitrobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the chloro and iodo groups may facilitate binding to specific protein sites, altering their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-chloro-4-nitrophenol
- 2-chloro-5-nitrophenol
- 4-chloro-2-nitrophenol
- 2,6-dichloro-4-nitrophenol
Uniqueness
N-(2-chloro-4-nitrophenyl)-3-iodo-5-nitrobenzamide is unique due to the presence of both chloro and iodo substituents on the benzamide core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
特性
分子式 |
C13H7ClIN3O5 |
|---|---|
分子量 |
447.57 g/mol |
IUPAC名 |
N-(2-chloro-4-nitrophenyl)-3-iodo-5-nitrobenzamide |
InChI |
InChI=1S/C13H7ClIN3O5/c14-11-6-9(17(20)21)1-2-12(11)16-13(19)7-3-8(15)5-10(4-7)18(22)23/h1-6H,(H,16,19) |
InChIキー |
ZRDTZYBSKZBCOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=CC(=CC(=C2)I)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-triethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12478766.png)
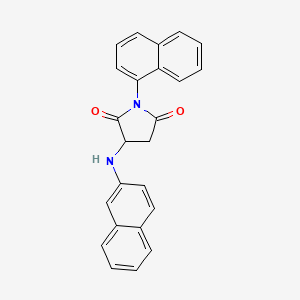
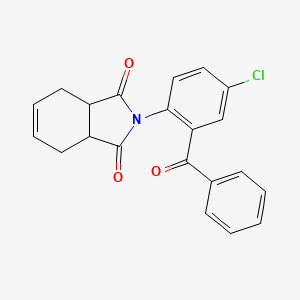
![Ethyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B12478789.png)
![2-Chloro-4-[(2-ethoxy-3-methoxybenzyl)amino]benzoic acid](/img/structure/B12478799.png)
![N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B12478811.png)
![4-(4-ethoxyphenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478815.png)
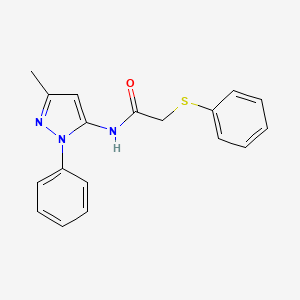
![3-(3-Bromophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12478828.png)
![4-bromo-2-[(E)-[(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)imino]methyl]phenol](/img/structure/B12478833.png)
![5-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12478834.png)
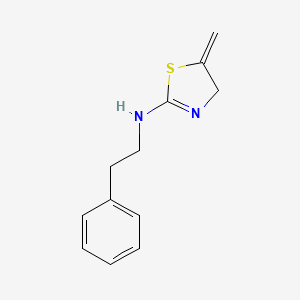
![N-(4-bromophenyl)-3-[(4-tert-butylphenyl)sulfanyl]propanamide](/img/structure/B12478841.png)
![2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate](/img/structure/B12478844.png)
